1-Methylindoline-3-carbonitrile hydrochloride 1-Methylindoline-3-carbonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987484
InChI: InChI=1S/C10H10N2.ClH/c1-12-7-8(6-11)9-4-2-3-5-10(9)12;/h2-5,8H,7H2,1H3;1H
SMILES:
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol

1-Methylindoline-3-carbonitrile hydrochloride

CAS No.:

Cat. No.: VC15987484

Molecular Formula: C10H11ClN2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

1-Methylindoline-3-carbonitrile hydrochloride -

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
IUPAC Name 1-methyl-2,3-dihydroindole-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C10H10N2.ClH/c1-12-7-8(6-11)9-4-2-3-5-10(9)12;/h2-5,8H,7H2,1H3;1H
Standard InChI Key NXNXHMZADXZTMF-UHFFFAOYSA-N
Canonical SMILES CN1CC(C2=CC=CC=C21)C#N.Cl

Chemical and Structural Properties

Molecular Characteristics

The compound’s structure combines an indoline core with functional groups that enhance its reactivity and solubility. The hydrochloride salt improves stability, making it suitable for experimental handling. Table 1 summarizes its key molecular descriptors:

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClN₂
Molecular Weight194.66 g/mol
IUPAC Name1-methyl-2,3-dihydroindole-3-carbonitrile; hydrochloride
SMILES NotationCN1CC(C#N)c2ccccc21.Cl
InChI KeyNXNXHMZADXZTMF-UHFFFAOYSA-N

The planar indoline ring system facilitates π-π interactions, while the cyano group introduces electron-withdrawing effects, influencing its electronic distribution .

Physicochemical Data

Limited experimental data are available for this compound. Reported properties include:

  • Solubility: High solubility in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile, as evidenced by its use in synthesis protocols .

  • Stability: Stable under inert atmospheres but may degrade under prolonged exposure to moisture or acidic conditions.

Synthesis and Optimization

General Synthetic Routes

The synthesis of 1-methylindoline-3-carbonitrile hydrochloride typically begins with indoline or indole derivatives. A common method involves:

  • Cyano Group Introduction: Reacting 1-methylindoline with a cyanating agent (e.g., cyanogen bromide) under controlled conditions.

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Example Protocol

A documented procedure (32% yield) involves coupling 3,5-difluoropicolinic acid with (R)-1-amino-2,3-dihydro-1H-indene-5-carbonitrile hydrochloride using 1H-benzotriazol-1-ol (HOBt) and ethylcarbodiimide hydrochloride (EDC) in DMF. The reaction mixture is stirred at room temperature, followed by purification via preparative HPLC . Table 2 outlines the conditions:

ParameterDetail
Reagents3,5-Difluoropicolinic acid, HOBt, EDC, DMF, Et₃N
TemperatureRoom temperature (25°C)
Reaction Time16 hours
Purification MethodPreparative HPLC (25–50% acetonitrile/water + TFA)

This method emphasizes the importance of coupling agents and chromatographic purification to achieve satisfactory yields .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator